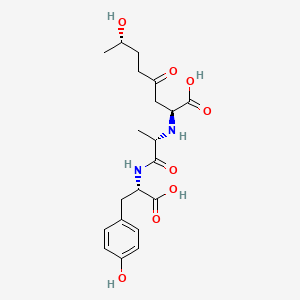
WF 10129
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WF 10129 is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of L-Tyrosine, an amino acid that is a precursor to several important neurotransmitters and hormones. The unique structure of this compound allows it to participate in a variety of chemical reactions and biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WF 10129 typically involves multiple steps, starting from L-Tyrosine. The process includes the protection of functional groups, selective activation of specific sites, and subsequent coupling reactions. Common reagents used in these reactions include protecting agents like tert-butyloxycarbonyl (Boc) and coupling reagents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes, utilizing enzymes to achieve high specificity and yield. Enzymes such as cytochrome P450 monooxygenases are frequently used due to their ability to catalyze complex transformations under mild conditions .
Chemical Reactions Analysis
Types of Reactions
WF 10129 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
WF 10129 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and metabolic diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of WF 10129 involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes like tyrosine hydroxylase, which converts it into catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and stress response.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The parent compound, which serves as a precursor to the derivative.
L-DOPA: Another derivative of L-Tyrosine, used in the treatment of Parkinson’s disease.
N-Acetyl-L-Tyrosine: A modified form of L-Tyrosine with enhanced stability and bioavailability.
Uniqueness
WF 10129 is unique due to its specific structure, which allows it to participate in distinct biochemical pathways and exhibit unique biological activities compared to other derivatives.
Properties
CAS No. |
109075-64-1 |
|---|---|
Molecular Formula |
C20H28N2O8 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2S,7S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-7-hydroxy-4-oxooctanoic acid |
InChI |
InChI=1S/C20H28N2O8/c1-11(23)3-6-15(25)10-17(20(29)30)21-12(2)18(26)22-16(19(27)28)9-13-4-7-14(24)8-5-13/h4-5,7-8,11-12,16-17,21,23-24H,3,6,9-10H2,1-2H3,(H,22,26)(H,27,28)(H,29,30)/t11-,12-,16-,17-/m0/s1 |
InChI Key |
VOFCPUVKMIAYMR-SYWGBEHUSA-N |
SMILES |
CC(CCC(=O)CC(C(=O)O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)O |
Isomeric SMILES |
C[C@@H](CCC(=O)C[C@@H](C(=O)O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
Canonical SMILES |
CC(CCC(=O)CC(C(=O)O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
109075-64-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WF 10129; WF-10129; WF10129; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















